"Thieno(3,2-c)pyridine, hydrobromide" chemical structure and IUPAC name
"Thieno(3,2-c)pyridine, hydrobromide" chemical structure and IUPAC name
An In-Depth Technical Guide to Thieno(3,2-c)pyridine, Hydrobromide for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of thieno(3,2-c)pyridine and its hydrobromide salt, a heterocyclic compound of significant interest to the scientific and drug development communities. Thienopyridines, as a class, represent critical structural motifs in medicinal chemistry, and the thieno(3,2-c)pyridine isomer is a versatile scaffold for synthesizing novel therapeutic agents. This guide details the molecule's core structure, IUPAC nomenclature, physicochemical properties, synthesis, and key applications, offering field-proven insights for researchers in organic synthesis and pharmaceutical development.
Molecular Structure and Nomenclature
A foundational understanding of a molecule's structure and naming convention is paramount for unambiguous communication in research and development. This section deconstructs the thieno(3,2-c)pyridine framework from its constituent parts to its salt form.
The Thieno[3,2-c]pyridine Core
Thieno[3,2-c]pyridine is a bicyclic heteroaromatic compound.[1] Its structure arises from the fusion of a five-membered thiophene ring and a six-membered pyridine ring.[1] The notation "[3,2-c]" in its IUPAC name precisely defines the topology of this fusion: the thiophene ring is fused at its 3- and 2-positions to the 'c' face (the 3,4-bond) of the pyridine ring. This specific arrangement of sulfur and nitrogen heteroatoms imparts a unique electronic and steric profile, making it a valuable building block for interrogating biological targets.[1]
The standard IUPAC numbering for the ring system is shown below, which is critical for correctly identifying substituted derivatives.
Caption: Formation of the hydrobromide salt via protonation.
Physicochemical and Safety Data
Accurate physicochemical data is essential for experimental design, from planning a reaction to developing a formulation.
Key Properties
The properties of the parent free base, Thieno[3,2-c]pyridine (CAS: 272-14-0), are summarized below. [2][3]The molecular formula and weight will change upon formation of the hydrobromide salt.
| Property | Thieno[3,2-c]pyridine (Free Base) | Thieno[3,2-c]pyridine HBr (Salt) | Reference(s) |
| CAS Number | 272-14-0 | Not specified | [2][3] |
| Molecular Formula | C₇H₅NS | C₇H₆BrNS | [1][2][3] |
| Molecular Weight | 135.19 g/mol | 216.10 g/mol | [2][3] |
| Appearance | Colorless to pale yellow solid | Crystalline solid (Typical) | [1] |
| Melting Point | 47-49 °C | Varies | |
| Boiling Point | 255.1 °C at 760 mmHg | Decomposes | |
| SMILES | C1=2C(SC=C1)=CC=NC2 | C1=CC2=C(C=N+C2)S1.[Br-] | [1][3] |
Safety and Handling
According to aggregated GHS information, Thieno[3,2-c]pyridine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. [2]* GHS Pictogram: GHS07 (Harmful) * Signal Word: Warning [2]* Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Work should be conducted in a well-ventilated area or fume hood.
Synthesis and Reactivity
Thieno[3,2-c]pyridines are valuable synthetic intermediates, and various methods for their preparation have been developed.
Overview of Synthetic Strategies
The synthesis of the thieno[3,2-c]pyridine ring system can be achieved through several routes. [4]A common and effective strategy involves the construction of the pyridine ring onto a pre-existing thiophene precursor. One patented method involves the reaction of 3-thienaldehyde with an aminoacetal to form a Schiff base, which is subsequently cyclized under acidic conditions to yield the target heterocycle. [5]This approach allows for modular variation by starting with different substituted thiophenes.
Representative Synthetic Workflow
The following workflow illustrates a generalized synthetic approach based on literature precedents. [5] Workflow: Cyclization-Based Synthesis
Caption: Generalized workflow for the synthesis of Thieno[3,2-c]pyridine.
Protocol Steps:
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Schiff Base Formation: 3-Thienaldehyde is reacted with an aminoacetal (e.g., aminoacetaldehyde diethyl acetal) in a suitable solvent like benzene, typically under reflux with azeotropic removal of water to drive the reaction to completion. [5]2. Cyclization: The resulting Schiff base is isolated and treated with a strong mineral acid (e.g., polyphosphoric acid or sulfuric acid) and heated. This promotes the intramolecular cyclization onto the thiophene ring. [5]3. Workup and Purification: The reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. Purification is typically achieved via distillation or column chromatography to yield the pure thieno[3,2-c]pyridine. [6]
Applications in Drug Discovery and Development
The thieno[3,2-c]pyridine scaffold is not merely a synthetic curiosity; it is the core of several biologically active molecules and serves as a key intermediate in the pharmaceutical industry.
Role as a Bioisostere and Scaffold
In medicinal chemistry, thienopyridines are often used as bioisosteres for other bicyclic systems like indoles or quinolines. The replacement of a benzene ring with a thiophene ring alters the molecule's size, electronics, and metabolic profile, which can lead to improved potency, selectivity, or pharmacokinetic properties. For example, substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated as isosteric replacements for tetrahydroisoquinolines in the development of enzyme inhibitors. [4]
Key Therapeutic Derivatives
The most prominent application of this scaffold is as a precursor to major pharmaceutical agents.
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Antithrombotic Agents (Ticlopidine): The hydrogenated derivative, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a crucial intermediate in the synthesis of Ticlopidine. [1][7]Ticlopidine is an antiplatelet drug that functions by inhibiting the P2Y₁₂ receptor.
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Potassium Channel Inhibitors: Novel derivatives of thieno[3,2-c]pyridine have been developed as potent potassium channel inhibitors. [8]These compounds have potential applications in treating a range of diseases, including cancer, autoimmune disorders, and cardiac arrhythmias. [8]* Platelet Aggregation Inhibitors: A wide range of derivatives have been patented for their therapeutic application as blood-platelet aggregation inhibiting agents and antithrombotics, highlighting the versatility of this scaffold in cardiovascular drug discovery. [9]
Conclusion
Thieno(3,2-c)pyridine, particularly as its hydrobromide salt, is a high-value heterocyclic compound for advanced chemical and pharmaceutical research. Its well-defined structure, versatile reactivity, and proven role as a pharmacologically relevant scaffold make it an indispensable tool. A thorough understanding of its properties, synthesis, and biological context, as outlined in this guide, empowers researchers to fully leverage this molecule in the design and synthesis of next-generation therapeutics.
References
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Grunewald, G. L., et al. (1998). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 41(11), 1946-1956. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 67500, Thieno(3,2-c)pyridine. Available at: [Link]
- Godard, A., et al. (1976). U.S. Patent No. US3969358A: Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. Google Patents.
- Maffrand, J., et al. (1979). U.S. Patent No. US4161599A: Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines. Google Patents.
- GNE, et al. (2007). WO2007066127A2: Thieno ( 3 , 2-c) pyridine compounds. Google Patents.
- Maffrand, J. P., et al. (1985). U.S. Patent No. US4529596A: Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.
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National Institute of Standards and Technology. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]
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